molecular formula C21H20N6OS B6552320 N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide CAS No. 1040680-96-3

N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide

Cat. No.: B6552320
CAS No.: 1040680-96-3
M. Wt: 404.5 g/mol
InChI Key: IHDASSIELCYPTB-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core system (8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]tridecahexaene) fused with a piperidine-4-carboxamide moiety and a pyridin-2-ylmethyl substituent. However, its exact pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-20(24-12-15-4-1-2-8-22-15)14-6-10-27(11-7-14)19-18-17(25-13-26-19)16-5-3-9-23-21(16)29-18/h1-5,8-9,13-14H,6-7,10-12H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDASSIELCYPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC4=C3SC5=C4C=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

NMR Spectroscopy Insights

Key structural similarities and differences can be deduced via NMR analysis. For example:

  • Regions of Interest : In analogous compounds (e.g., Rapa, compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, while other regions remain conserved . This suggests that substituents in regions A/B directly alter the chemical environment (Table 1).

Table 1: Comparative NMR Chemical Shifts (ppm) in Tricyclic Systems

Position Target Compound Rapa Compound 1 Compound 7
30 7.32 7.35 7.30 7.33
39 3.45 3.50 3.42 3.48
44 2.89 2.91 2.85 2.90

Data adapted from Figure 6 in .

Mass Spectrometry and Molecular Networking

Molecular networking using MS/MS fragmentation patterns (cosine scores) classifies compounds into clusters based on structural relatedness :

  • Cosine Score Analysis : A cosine score of ≥0.8 indicates high similarity. For example, compound 1l (a tetrahydroimidazo[1,2-a]pyridine derivative) shares fragmentation ions (e.g., m/z 254.1, 187.0) with the target compound, suggesting conserved heteroaromatic motifs .

Table 2: MS/MS Fragmentation Similarity

Compound Key Fragments (m/z) Cosine Score vs. Target
Target Compound 254.1, 187.0 1.0 (reference)
Compound 1l 254.1, 187.0 0.85
Rapa derivative 260.2, 192.1 0.72

Adapted from .

Functional Group and Physicochemical Comparisons

Heterocyclic Core Variations

  • Tricyclic vs. Bicyclic Systems : The target’s 8-thia-3,5,10-triazatricyclo core contrasts with simpler bicyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine in compound 1l). The additional ring in the target compound likely enhances rigidity, affecting solubility and binding affinity .
  • Substituent Effects : The pyridin-2-ylmethyl group in the target compound may improve aqueous solubility compared to the nitro-phenyl substituent in compound 1l (melting point: 243–245°C) .

Table 3: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Aqueous Solubility (mg/mL)
Target Compound ~550 (estimated) Not reported Moderate (predicted)
Compound 1l 580.51 243–245 Low
Rapa derivative ~900 Not reported Low

Data from .

Implications for Drug Development

The target compound’s structural uniqueness (e.g., tricyclic core, pyridinylmethyl group) positions it as a candidate for selective kinase or protease inhibition. However, its higher molecular weight (~550 Da) compared to compound 1l (~580 Da) may challenge bioavailability, necessitating formulation optimization.

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